
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-6-methyl-2H-1,4-benzoxazine (CMPB) is a novel compound that has been studied for its potential use in scientific research. CMPB is a heterocyclic aromatic compound that is composed of two benzene rings and a two-atom bridge. It has been studied for its potential applications in various areas of research, including drug design, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Studies have shown that derivatives of 1,4-benzoxazine, including those with chlorophenyl groups, exhibit significant antimicrobial and antitumor properties. For instance, novel 1,2,4-triazole derivatives synthesized from reactions involving chlorophenyl groups have been screened for antimicrobial activities, with some compounds demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, certain benzoxazine derivatives have been associated with anticoccidial activity, indicating their potential use in combating Eimeria infections in poultry (Shibamoto & Nishimura, 1986).
Neuroprotective Agents
Derivatives of 1,4-benzoxazine, such as 2-alkylamino-substituted variants, have been identified as potent neuroprotective agents. These compounds have been evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration in vitro, with specific derivatives showcasing significant neuroprotective activity without intrinsic cytotoxicity (Blattes et al., 2005). This indicates their potential applicability in developing treatments for neurodegenerative disorders.
Defense Chemicals in Plants
Hydroxamic acids, specifically 4-hydroxy-1,4-benzoxazin-3-ones, have been extensively studied for their role in plant defense. These compounds are significant in the defense mechanisms of cereals against pests, diseases, and in the detoxification of herbicides. Their major role in host plant resistance highlights the potential for exploiting these compounds further in crop protection and management strategies (Niemeyer, 1988).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYNYBOUMHDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

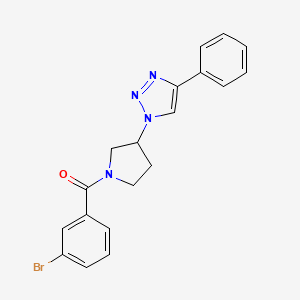
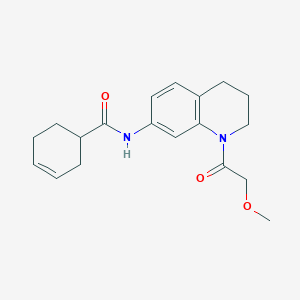
![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

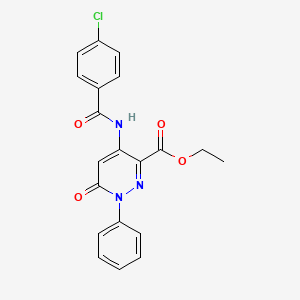
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

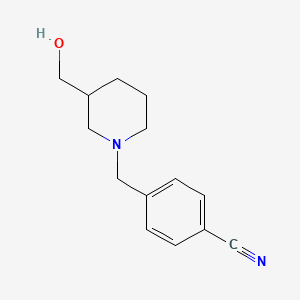
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)
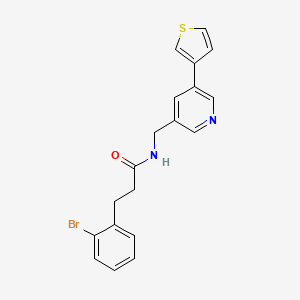
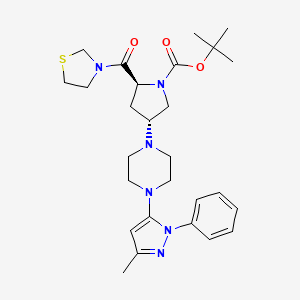
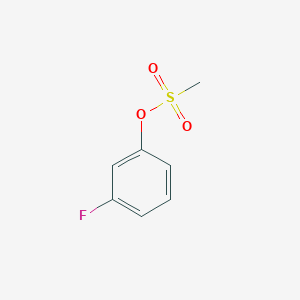

![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)